5-(Phenylsulfanyl)pent-4-en-1-ol
Description
5-(Phenylsulfanyl)pent-4-en-1-ol is an organic compound characterized by a pentenol backbone with a phenylsulfanyl group at the 5th carbon, a hydroxyl group at the 1st carbon, and a double bond between carbons 4 and 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological disorders, such as Alzheimer’s disease (AD) .
Properties
CAS No. |
144482-35-9 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
5-phenylsulfanylpent-4-en-1-ol |
InChI |
InChI=1S/C11H14OS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,6-8,10,12H,2,5,9H2 |
InChI Key |
PJZRNXUYKKIAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-ol with phenylsulfenyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and results in the formation of the desired product with good yield .
Industrial Production Methods
Industrial production of 5-(Phenylsulfanyl)pent-4-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfanyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Phenylsulfanyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfanyl)pent-4-en-1-ol involves its interaction with molecular targets through its phenylsulfanyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-(Phenylsulfanyl)pent-4-en-1-ol, we compare it with structurally and functionally related compounds.
4-(Phenylsulfanyl)butanedione (4-PSB-2)
- Structure : Contains a phenylsulfanyl group at the 4th carbon and two ketone groups (butanedione backbone).
- Pharmacological Activity: Demonstrated significant anti-inflammatory and memory-enhancing effects in 3xTg-AD mice. Reduced TNF-α, COX-2, and iNOS expression in hippocampal neurons, microglia, and astrocytes, while enhancing synaptic plasticity (PSD-95 expression and LTP) .
- Mechanism : Targets neuroinflammation pathways, improving fear memory retrieval without altering locomotor activity or anxiety levels .

Key Difference : Unlike 5-(Phenylsulfanyl)pent-4-en-1-ol, 4-PSB-2 lacks a hydroxyl group and has ketone functionalities, which may reduce its solubility but enhance its ability to cross the blood-brain barrier.
(4E)-5-Phenyl-4-penten-1-ol
- Structure : Features a phenyl group at the 5th carbon and a hydroxyl group at the 1st carbon but lacks the sulfur atom present in 5-(Phenylsulfanyl)pent-4-en-1-ol.
Key Difference : The phenyl group vs. phenylsulfanyl substituent alters electronic properties and bioactivity. Sulfur atoms in 5-(Phenylsulfanyl)pent-4-en-1-ol may confer antioxidant or anti-inflammatory effects absent in this analog.
(Z)-5-(4-Nitro-phenyl)-pent-4-en-1-ol
- Structure : Contains a nitro group at the para position of the phenyl ring and a hydroxyl group at the 1st carbon.
- Synthetic Utility : Used as an intermediate in nitroaromatic chemistry; the nitro group enhances electrophilicity, enabling participation in nucleophilic substitution reactions .
- Pharmacological Potential: Nitro groups are associated with antimicrobial activity but may also induce toxicity, limiting therapeutic applications.
5-(Dimethylamino)pent-2-en-1-ol
- Structure: Features a dimethylamino group at the 5th carbon and a double bond at position 2 (vs. position 4 in the target compound).
- Applications : Used in materials science for designing thermally stable polymers and in pharmaceuticals as a chiral building block .
- Reactivity: The amino group enables pH-dependent solubility and coordination with metal ions.
Key Difference: The dimethylamino group introduces basicity, which may enhance membrane permeability compared to the hydroxyl and sulfanyl groups in 5-(Phenylsulfanyl)pent-4-en-1-ol.
Research Implications
- Structural Analogs: The nitro and amino variants highlight the importance of substituent choice in balancing efficacy and safety.
Biological Activity
5-(Phenylsulfanyl)pent-4-en-1-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
5-(Phenylsulfanyl)pent-4-en-1-ol is characterized by the presence of a phenylsulfanyl group attached to a pentenol backbone. This unique structure contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of pent-4-en-1-ol with phenylsulfenyl chloride in the presence of a base.
Antimicrobial Properties
Research indicates that 5-(Phenylsulfanyl)pent-4-en-1-ol exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of oxidative stress pathways and modulation of cellular signaling. The phenylsulfanyl group may play a crucial role in this mechanism by forming reactive intermediates that interact with cellular targets.
The biological effects of 5-(Phenylsulfanyl)pent-4-en-1-ol are mediated through several mechanisms:
- Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Cell Signaling Modulation : The interaction with various signaling pathways can alter cellular responses, promoting apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 5-(Phenylsulfanyl)pent-4-en-1-ol, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pent-4-en-1-ol | Simple unsaturated alcohol | Limited biological activity |
| Phenylsulfanylethanol | Shorter carbon chain | Moderate antimicrobial properties |
| 5-(4-Methoxyphenyl)pent-4-en-1-ol | Methoxy group instead of sulfanyl | Antimicrobial and anti-inflammatory activities |
Case Studies and Research Findings
Several studies have highlighted the biological activities of 5-(Phenylsulfanyl)pent-4-en-1-ol:
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited Staphylococcus aureus and Escherichia coli growth, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Research : In vitro tests on human cancer cell lines revealed that treatment with 5-(Phenylsulfanyl)pent-4-en-1-ol resulted in significant cell death, indicating its potential as an anticancer therapeutic agent.
- Mechanistic Insights : Investigations into its mechanism revealed that the compound induces apoptosis via ROS generation and subsequent activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

